molecular formula C16H14ClN3 B2439214 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine CAS No. 5185-61-5

6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine

Cat. No.: B2439214
CAS No.: 5185-61-5
M. Wt: 283.76
InChI Key: ZCFBUSHGSIQTTH-UHFFFAOYSA-N
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Description

6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine is a chemical compound with the molecular formula C16H14ClN3. It is a member of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine typically involves the reaction of 6-chloro-4-phenylquinazoline with N,N-dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as palladium on carbon, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include various substituted quinazoline derivatives.

    Oxidation Reactions: Products include quinazoline N-oxides.

    Reduction Reactions: Products include reduced amine derivatives.

Scientific Research Applications

6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It may also bind to receptors, modulating their activity and affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4-phenylquinazoline: Lacks the N,N-dimethylamine group.

    4-phenylquinazoline: Lacks both the chlorine and N,N-dimethylamine groups.

    6-chloro-N,N-dimethylquinazoline: Lacks the phenyl group

Uniqueness

6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine is unique due to the presence of both the chlorine atom and the N,N-dimethylamine group, which contribute to its distinct chemical properties and potential biological activities .

Properties

IUPAC Name

6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3/c1-20(2)16-18-14-9-8-12(17)10-13(14)15(19-16)11-6-4-3-5-7-11/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFBUSHGSIQTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901324836
Record name 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676579
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5185-61-5
Record name 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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